3-(1,2-Thiazol-3-yl)aniline
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Overview
Description
3-(1,2-Thiazol-3-yl)aniline is an organic compound that features a thiazole ring attached to an aniline moiety Thiazole is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Thiazol-3-yl)aniline typically involves the formation of the thiazole ring followed by its attachment to the aniline group. One common method involves the reaction of 2-aminothiophenol with α-haloketones under basic conditions to form the thiazole ring. This intermediate can then be coupled with aniline derivatives through various coupling reactions, such as Suzuki or Heck coupling, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is critical to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(1,2-Thiazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require Lewis acids like aluminum chloride or iron(III) chloride as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-(1,2-Thiazol-3-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(1,2-Thiazol-3-yl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a particular enzyme by binding to its active site, preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler compound with a similar heterocyclic ring structure.
Benzothiazole: Contains a fused benzene and thiazole ring, offering different chemical properties.
Thiazolidine: A saturated five-membered ring containing sulfur and nitrogen, differing in its lack of aromaticity.
Uniqueness
3-(1,2-Thiazol-3-yl)aniline is unique due to its combination of the thiazole ring and aniline moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C9H8N2S |
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Molecular Weight |
176.24 g/mol |
IUPAC Name |
3-(1,2-thiazol-3-yl)aniline |
InChI |
InChI=1S/C9H8N2S/c10-8-3-1-2-7(6-8)9-4-5-12-11-9/h1-6H,10H2 |
InChI Key |
DTFUUPJQZRPHTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NSC=C2 |
Origin of Product |
United States |
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